molecular formula C9H6O3 B196171 8-Hydroxycoumarin CAS No. 2442-31-1

8-Hydroxycoumarin

Cat. No. B196171
CAS RN: 2442-31-1
M. Wt: 162.14 g/mol
InChI Key: DPTUTXWBBUARQB-UHFFFAOYSA-N
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Description

8-Hydroxycoumarin is an intermediate in the microbial transformation of quinolone . It has a molecular weight of 162.14 and a chemical formula of C9H6O3 .


Synthesis Analysis

8-Hydroxycoumarin can be synthesized through various methods. One such method involves the condensation reaction between substituted aldehydes, 4-hydroxycoumarin, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of 8-Hydroxycoumarin consists of a pyridine ring fused to phenol, with a hydroxyl group attached to position 8 . The 1H-NMR and 13C-NMR data provide detailed information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

8-Hydroxycoumarin can participate in various chemical reactions. For instance, it can be used in the synthesis of coumarin-fused heterocycles . It can also react with Al3+ based on docking scores .


Physical And Chemical Properties Analysis

8-Hydroxycoumarin has a density of 1.4±0.1 g/cm3, a boiling point of 361.6±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also exhibits unique photophysical properties depending on the fused coumarin ring systems .

Scientific Research Applications

Antifungal Activities

8-Hydroxycoumarin derivatives have been synthesized and shown to exhibit promising antifungal activities against various phytopathogenic fungi. These include Botrytis cinerea , Alternaria solani , Gibberella zeae , Rhizoctonia solani , Colletotrichum anthrax , and Alternaria leaf spot . The effectiveness is measured by the mycelium growth rate method, indicating potential use in agricultural fungicides .

Antibacterial Effects

Coumarin compounds, including 8-Hydroxycoumarin derivatives, have demonstrated a broad spectrum of antibacterial effects. They have been tested against bacteria such as Staphylococcus epidermidis , Staphylococcus aureus , and Bacillus cereus . These findings suggest their potential as lead compounds in drug discovery for treating bacterial infections .

Anticoagulant Properties

4-Hydroxycoumarins, closely related to 8-Hydroxycoumarin, have been effectively used as anticoagulants. They treat disorders with excessive or undesirable clotting, such as thrombophlebitis, pulmonary embolism, and certain cardiac conditions due to their ability to prevent blood clot formation .

Fluorescent Labeling

Coumarins, including 8-Hydroxycoumarin, play a significant role as fluorophores in fluorescent labeling of biomolecules. This application is crucial in biological research for tracking and observing molecular processes within cells .

Metal Ion Detection

The fluorescent properties of coumarins are also utilized in detecting metal ions. This is particularly useful in environmental monitoring and industrial processes where metal ion levels need to be measured accurately .

Antioxidant Behavior

The antioxidant activity of natural coumarins has been extensively studied. Research indicates that 8-Hydroxycoumarin and its derivatives can act as antioxidants, which is important in preventing oxidative stress-related diseases .

Mechanism of Action

Target of Action

8-Hydroxycoumarin, like other coumarin derivatives, has a diverse range of biological and therapeutic properties . It is known to interact with various targets, including biomolecules and metal ions . It plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Mode of Action

The interaction of 8-Hydroxycoumarin with its targets results in various changes. For instance, when used as a fluorophore, it exhibits fascinating fluorescence behavior upon excitation with ultraviolet (UV) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .

Biochemical Pathways

8-Hydroxycoumarin, as a coumarin derivative, is involved in various biochemical pathways. It is a secondary metabolite made up of benzene and α-pyrone rings fused together . This review provides a detailed insight into the characteristics of coumarins as well as their biosynthesis in plants and metabolic pathways . It is also known to be involved in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Pharmacokinetics

Coumarin derivatives are known to have a great therapeutic profile . They have been extensively studied for their pharmacological effects in different disease models and doses with complex action mechanisms .

Result of Action

The molecular and cellular effects of 8-Hydroxycoumarin’s action are diverse, given its wide range of applications. As a fluorophore, it is used in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . It has also been used in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry .

Action Environment

The action, efficacy, and stability of 8-Hydroxycoumarin can be influenced by various environmental factors. For instance, its fluorescence behavior can be affected by the polarity of the microenvironment . More research is needed to fully understand how different environmental factors influence the action of 8-Hydroxycoumarin.

Safety and Hazards

When handling 8-Hydroxycoumarin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It should be handled in a well-ventilated place with suitable protective clothing .

Future Directions

8-Hydroxycoumarin and its derivatives have shown promising results in various fields, including medicinal chemistry. For instance, it has been used as an efficient turn-on fluorescent chemosensor . Furthermore, coumarin-based hybrid compounds have been designed and synthesized as a new strategy in the field of medicinal chemistry .

properties

IUPAC Name

8-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTUTXWBBUARQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)OC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873761
Record name 8-Hydroxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxycoumarin

CAS RN

2442-31-1
Record name 8-Hydroxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-HYDROXYCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/854P936B10
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 8-hydroxycoumarin in microbial metabolism?

A1: 8-Hydroxycoumarin is a key intermediate in the microbial degradation pathway of quinoline, a nitrogen-containing heterocyclic aromatic compound often found as a pollutant in environments impacted by industrial activities. [, , , , , , , , ]

Q2: Which microorganisms are known to utilize 8-hydroxycoumarin during quinoline degradation?

A2: Several bacterial species, including Pseudomonas sp., Pseudomonas stutzeri, and Rhodococcus sp. have been identified to degrade quinoline via the 8-hydroxycoumarin pathway. [, , , , , , , , ]

Q3: How do these bacteria further metabolize 8-hydroxycoumarin?

A3: After its formation from quinoline, 8-hydroxycoumarin is further metabolized to 2,3-dihydroxyphenylpropionic acid by these bacteria. [, , , , , , , ]

Q4: Can bacteria selectively remove nitrogen from quinoline using this pathway?

A4: Yes, Pseudomonas ayucida IGTN9m can selectively remove nitrogen from quinoline by converting it to 2-quinolinone and subsequently to 8-hydroxycoumarin. This characteristic shows potential for applications in biorefining to reduce the nitrogen content of petroleum. []

Q5: How does 8-hydroxycoumarin interact with the enzyme Xenobiotic reductase A (XenA)?

A5: 8-Hydroxycoumarin acts as a substrate for XenA, an enzyme found in Pseudomonas putida. XenA catalyzes the NADH/NADPH-dependent reduction of 8-hydroxycoumarin. [, ]

Q6: What is the kinetic behavior of XenA towards 8-hydroxycoumarin reduction?

A6: Kinetic studies show that the reduction of 8-hydroxycoumarin by XenA is concentration-dependent. The enzyme demonstrates a faster limiting rate constant for 8-hydroxycoumarin reduction compared to other substrates like 2-cyclohexenone. [, ]

Q7: What is the molecular formula and weight of 8-hydroxycoumarin?

A7: The molecular formula of 8-hydroxycoumarin is C9H6O3, and its molecular weight is 162.14 g/mol.

Q8: What spectroscopic techniques are helpful for identifying 8-hydroxycoumarin?

A9: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) to characterize and identify 8-hydroxycoumarin and its derivatives. [, , , ]

Q9: Are there any notable structural features of 8-hydroxycoumarin revealed by its crystal structure?

A10: Analysis of the crystal structure of daphnetin dihydrate, a glycosylated derivative of 8-hydroxycoumarin, reveals a relatively planar coumarin ring system. The glucose moiety attached to the coumarin ring adopts a C1 chair conformation. The glycosidic linkage exhibits a smaller torsion angle compared to other similar compounds, potentially leading to intramolecular repulsions. []

Q10: What are some reported biological activities of 8-hydroxycoumarin and its derivatives?

A11: Research suggests that 8-hydroxycoumarin derivatives possess various biological activities, including: * Anti-tumor activity: Some 8-hydroxycoumarin-based silver complexes exhibit promising antiproliferative effects against human carcinoma cell lines. [] * Anti-inflammatory activity: Extracts from plants containing 8-hydroxycoumarin and its derivatives, such as ash bark, demonstrate anti-inflammatory properties in LPS-induced macrophages. [] * Antibacterial activity: Certain 8-hydroxycoumarin derivatives, like fraxetin and aesculetin, exhibit significant antibacterial properties against various bacterial strains. [] * Antioxidant activity: 8-Hydroxycoumarin, in particular, has been recognized for its antioxidant properties. [, ]

Q11: What are the potential applications of 8-hydroxycoumarin based on its biological activities?

A12: The diverse biological activities of 8-hydroxycoumarin and its derivatives make them potential candidates for developing: * Chemotherapeutic agents: The potent anti-tumor activities of some 8-hydroxycoumarin derivatives warrant further investigation for potential applications in cancer treatment. [] * Anti-inflammatory drugs: The anti-inflammatory properties of 8-hydroxycoumarin-containing plant extracts and derivatives suggest their potential use in managing inflammatory conditions. [] * Antibacterial agents: The antibacterial properties of specific 8-hydroxycoumarin derivatives might be beneficial in developing new antibacterial drugs. []

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